molecular formula C13H12FNO2 B8021741 Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B8021741
M. Wt: 233.24 g/mol
InChI Key: KXQMTNMMOMBDLC-UHFFFAOYSA-N
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Description

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with an ethyl ester group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoroacetophenone with a bromination reagent to form 2-fluoro-alpha-bromoacetophenone. This intermediate then reacts with malononitrile to yield 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile. Cyclization of this compound in a hydrogen chloride-ethyl acetate solution produces 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile, which is subsequently dechlorinated and reduced to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve optimized reaction conditions to maximize yield and minimize by-products. The use of catalytic hydrogenation and other advanced techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-2-17-13(16)9-7-12(15-8-9)10-5-3-4-6-11(10)14/h3-8,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQMTNMMOMBDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution (80 mL) of ethyl 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (8.6 g) in ethanol was added 10% palladium carbon (50% containing water, 0.86 g), and the mixture was stirred under a hydrogen atmosphere at room temperature for 36 hr. The reaction mixture was filtrated, and the filtrate was concentrated under reduced pressure. The residue was dissolved in ethanol (70 mL), 10% palladium carbon (50% containing water, 0.90 g) was added, and the mixture was stirred under a hydrogen atmosphere at room temperature for 60 hr. The reaction mixture was filtrated, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=10:1→5:1) to give the title compound as a brown solid (yield 1.37 g, 18%).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0.86 g
Type
catalyst
Reaction Step One
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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